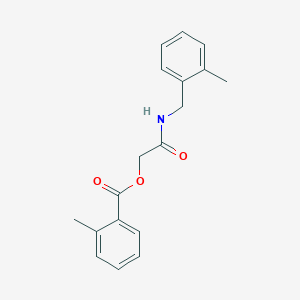

2-((2-Methylbenzyl)amino)-2-oxoethyl 2-methylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

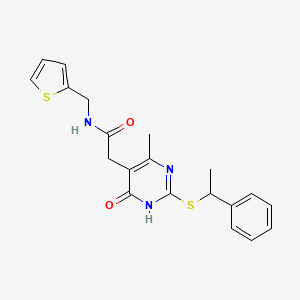

“2-((2-Methylbenzyl)amino)-2-oxoethyl 2-methylbenzoate” is a complex organic compound. It likely contains an amine group (-NH2), a carboxylic acid ester group (-COO-), and a benzene ring, based on its name .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the amine group, the ester group, and the coupling of these groups to the benzene ring . The exact methods would depend on the starting materials and the specific conditions.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the benzene ring and the various functional groups .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amine group could participate in acid-base reactions, and the ester group could undergo hydrolysis or other types of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications

Heterocyclic Compound Synthesis

Research has demonstrated innovative methods for synthesizing heterocyclic compounds, which are crucial in pharmaceuticals, agrochemicals, and materials science. For instance, a study presented a unique approach to accessing benzimidazoles through a ring distortion strategy, utilizing 2-aminobenzylamines in an oxone mediated tandem reaction. This process facilitates the synthesis of 2-substituted benzimidazoles, highlighting the versatility of such chemical transformations in creating biologically relevant heterocycles (Hati et al., 2016).

Advanced Synthesis Techniques

Technological advancements in synthesis techniques are critical for efficient and environmentally friendly chemical production. A study on electrochemical oxidative amination of benzoxazoles presented an electrochemically promoted coupling of benzoxazoles and amines, leading directly to the formation of 2-aminobenzoxazoles. This method employs a tetraalkylammonium halide redox catalyst, minimizing waste and simplifying the isolation process (Gao et al., 2014).

Novel Reaction Pathways

Exploring novel reaction pathways can lead to the discovery of efficient methods for synthesizing complex molecules. An investigation into the one-pot reaction of serinol derivatives demonstrated a dynamic kinetic resolution accompanied by intramolecular transesterification, leading to the asymmetric synthesis of a 4-hydroxymethyl-2-oxazolidinone. This process showcases the potential for developing new synthetic routes for complex organic molecules (Sugiyama et al., 2003).

Green Chemistry Approaches

Green chemistry is pivotal in reducing the environmental impact of chemical manufacturing. Research on electrochemical intramolecular dehydrogenative C–S bond formation for synthesizing benzothiazoles demonstrated an external oxidant-free method. This approach underscores the importance of developing sustainable and efficient synthetic methods that align with green chemistry principles (Wang et al., 2017).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 2-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-13-7-3-5-9-15(13)11-19-17(20)12-22-18(21)16-10-6-4-8-14(16)2/h3-10H,11-12H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQVIVCSTJMBAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC=CC=C2C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{6-[(dimethylamino)sulfonyl]-2-oxo-2,3-dihydro-1H-thieno[2,3-b][1,4]thiazin-1-yl}-N-(4-ethoxy-3-methoxybenzyl)acetamide](/img/structure/B2976656.png)

![2-Ethyl 4-methyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2976662.png)

![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-2-phenylpyrimidine-5-carboxamide](/img/structure/B2976664.png)

![[3-Nitro-5-(piperidin-1-ylcarbonyl)phenyl]amine](/img/structure/B2976672.png)

![Ethyl 5-[(2-methyl-5-nitrophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2976673.png)

![benzyl 2-[(1E)-3-(morpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2976675.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2976676.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-methylphenyl)amino]acetamide](/img/structure/B2976677.png)